

INCB159020: A Preclinical Data Summary and Technical Guide

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Compound of Interest

Compound Name: INCB159020

Cat. No.: B15612910

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Introduction

INCB159020 is an orally bioavailable small molecule inhibitor targeting the KRAS G12D mutation, a common oncogenic driver in various cancers.^{[1][2][3][4]} Preclinical data have demonstrated its potential as a potent and selective therapeutic agent. This document provides a comprehensive summary of the available preclinical data for **INCB159020**, including its mechanism of action, in vitro and in vivo activity, and detailed experimental protocols.

Core Data Summary

In Vitro Activity

The in vitro potency and selectivity of **INCB159020** were evaluated through various biochemical and cell-based assays. The key findings are summarized in the table below.

Assay Type	Parameter	Value	Cell Line
Biochemical Assay	SPR Binding Affinity (to KRAS G12D)	Kd = 2.2 nM[1]	N/A
Biochemical Assay	SPR Binding Affinity (to KRAS WT)	>50-fold selectivity vs. KRAS G12D	N/A
Cell-Based Assay	pERK Inhibition	IC50 = 33 nM[5]	HPAC
Cell-Based Assay	pERK Inhibition (selectivity vs. WT)	80-fold selectivity vs. H838 (KRAS WT)[5]	H838
Cell Viability Assay	Viability Inhibition (selectivity vs. WT)	28-fold selectivity vs. H838 (KRAS WT)[5]	H838

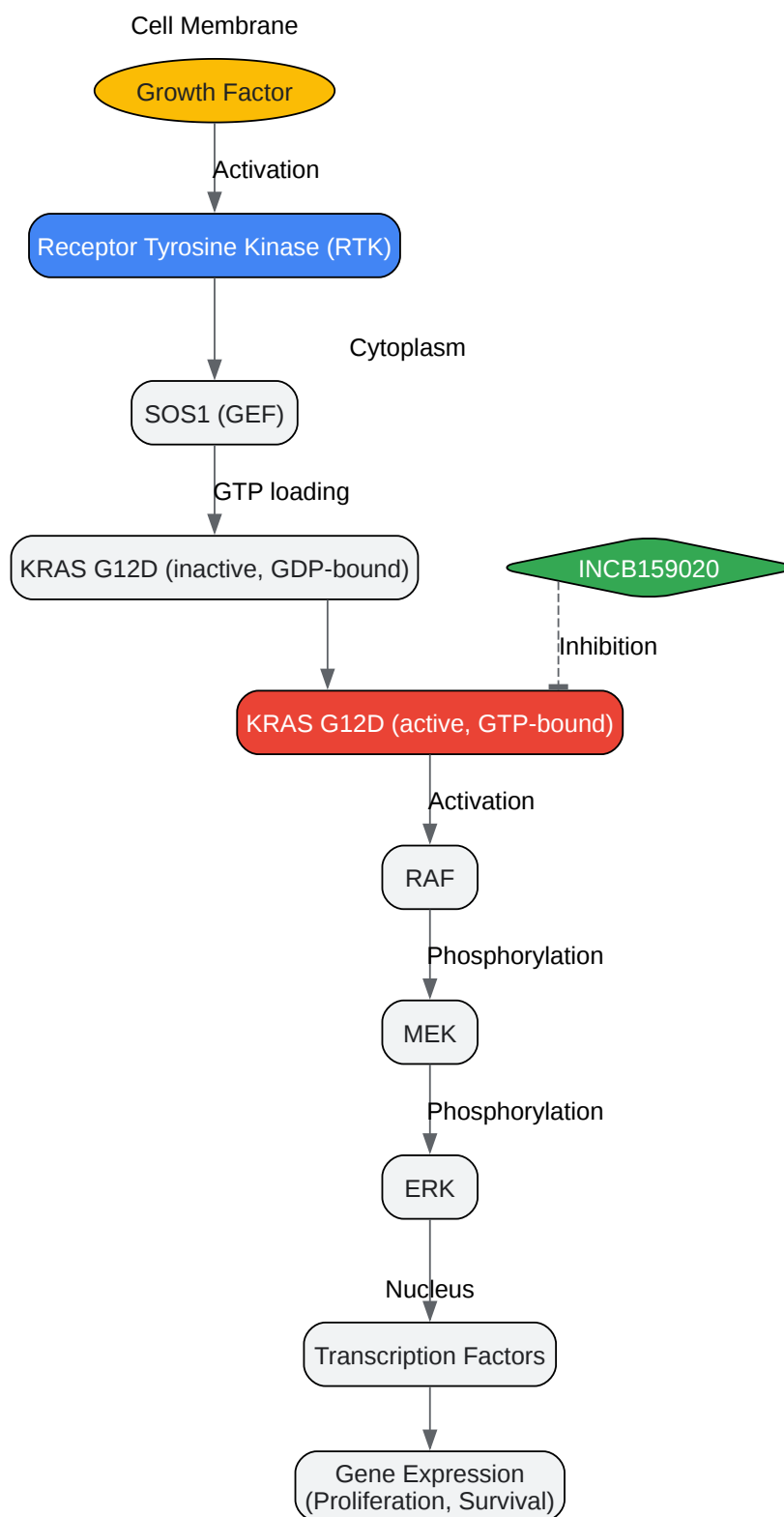
In Vivo Activity

The in vivo efficacy of **INCB159020** was assessed in a mouse xenograft model using the HPAC human pancreatic cancer cell line, which harbors the KRAS G12D mutation.

Animal Model	Dosing Regimen	Outcome
HPAC Mouse Xenograft	30, 100, and 300 mg/kg (oral)	Dose-dependent inhibition of pERK levels[5]

Signaling Pathway and Mechanism of Action

INCB159020 selectively binds to the KRAS G12D mutant protein, inhibiting its downstream signaling cascade. The primary pathway affected is the MAPK/ERK pathway, a critical regulator of cell proliferation and survival.



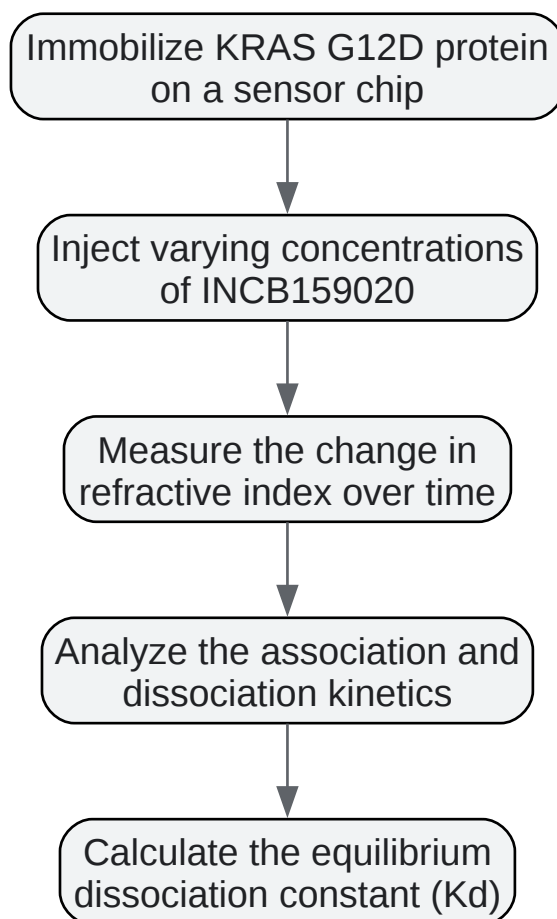
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Caption: Simplified KRAS G12D signaling pathway and the inhibitory action of **INCB159020**.

Experimental Protocols

Surface Plasmon Resonance (SPR) Binding Assay

This assay quantifies the binding affinity of **INCB159020** to the KRAS G12D protein.



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Caption: Workflow for determining binding affinity using Surface Plasmon Resonance (SPR).

Methodology:

- Recombinant KRAS G12D protein is immobilized on a sensor chip surface.
- A solution containing **INCB159020** at various concentrations is flowed over the chip surface.
- The binding of **INCB159020** to the immobilized KRAS G12D is detected in real-time by measuring changes in the refractive index at the surface.

- Association and dissociation rates are measured to calculate the equilibrium dissociation constant (Kd), which reflects the binding affinity.

HTRF pERK Cell-Based Assay

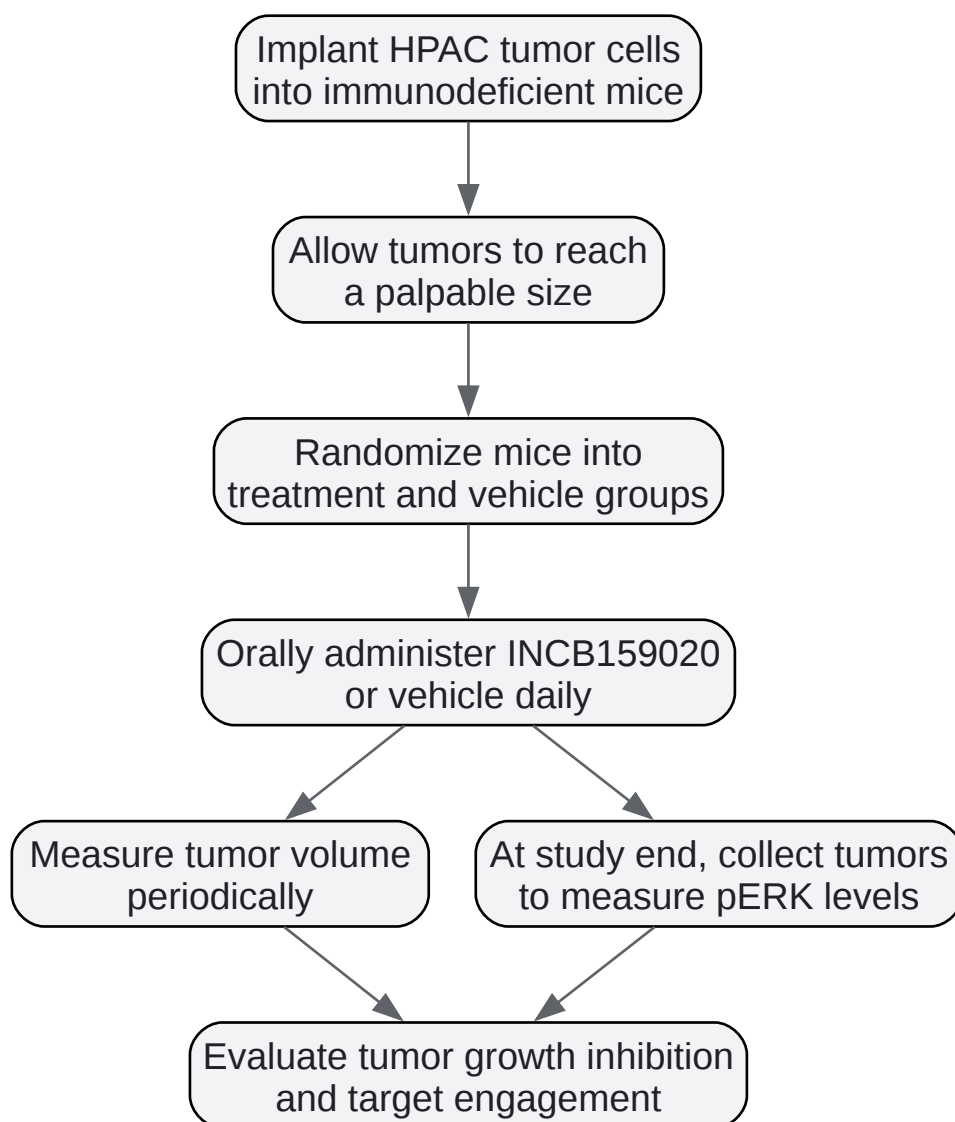
This assay measures the inhibition of ERK phosphorylation in cells treated with **INCB159020**.

Methodology:

- HPAC cells (or other relevant cell lines) are seeded in microplates and cultured.
- The cells are then treated with a range of concentrations of **INCB159020**.
- Following incubation, the cells are lysed to release cellular proteins.
- The levels of phosphorylated ERK (pERK) and total ERK are quantified using a Homogeneous Time-Resolved Fluorescence (HTRF) assay kit. This involves the use of two antibodies, one labeled with a donor fluorophore and the other with an acceptor fluorophore, that bind to pERK.
- The HTRF signal, which is proportional to the amount of pERK, is measured using a plate reader.
- The IC50 value is determined by plotting the percentage of pERK inhibition against the concentration of **INCB159020**.

In Vivo Tumor Growth Inhibition Study

This study evaluates the anti-tumor efficacy of **INCB159020** in a mouse model.



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Caption: Logical flow of the in vivo tumor growth inhibition study.

Methodology:

- Human pancreatic cancer cells (HPAC) are subcutaneously implanted into immunodeficient mice.
- Once tumors reach a predetermined size, the mice are randomized into different treatment groups.

- **INCB159020** is administered orally at different dose levels (e.g., 30, 100, and 300 mg/kg) daily. A control group receives the vehicle.
- Tumor volumes are measured regularly throughout the study.
- At the end of the study, tumors are excised, and the levels of pERK are measured to confirm target engagement in vivo.
- The anti-tumor activity is assessed by comparing the tumor growth in the treated groups to the control group.

Conclusion

The preclinical data for **INCB159020** demonstrate its potential as a potent, selective, and orally bioavailable inhibitor of the KRAS G12D mutation. The compound effectively inhibits the MAPK/ERK signaling pathway and shows dose-dependent anti-tumor activity in vivo. These findings support the continued development of **INCB159020** as a promising therapeutic agent for KRAS G12D-mutated cancers.

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